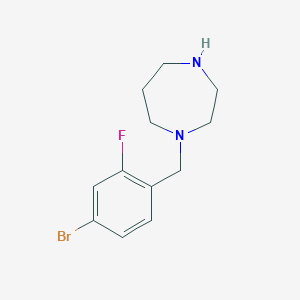

1-(4-Bromo-2-fluorobenzyl)-1,4-diazepane

説明

1-(4-Bromo-2-fluorobenzyl)-1,4-diazepane is a chemical compound that belongs to the class of diazepanes It is characterized by the presence of a bromine and a fluorine atom attached to a benzyl group, which is further connected to a diazepane ring

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Bromo-2-fluorobenzyl)-1,4-diazepane typically involves the reaction of 4-bromo-2-fluorobenzyl chloride with 1,4-diazepane in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetonitrile or dimethylformamide at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound with high purity.

化学反応の分析

Nucleophilic Aromatic Substitution (SNAr)

The bromine atom at the para position of the benzyl group undergoes SNAr reactions under specific conditions. The fluorine atom at the ortho position enhances the electrophilicity of the aromatic ring through electron withdrawal, facilitating substitution.

Example :

In a Suzuki-Miyaura coupling, 1-(4-Bromo-2-fluorobenzyl)-1,4-diazepane reacts with phenylboronic acid under Pd(PPh₃)₄ catalysis in a 1,4-dioxane/H₂O mixture at 80°C for 12 hours, yielding biaryl products with moderate to high efficiency .

Functionalization of the Diazepane Ring

The 1,4-diazepane ring participates in alkylation, acylation, and ring-opening reactions due to its tertiary amine and strained seven-membered structure.

Example :

Treatment with methyl iodide in acetonitrile at 25°C for 6 hours produces 4-methyl-1-(4-bromo-2-fluorobenzyl)-1,4-diazepane, confirmed by NMR and HRMS .

Reductive Dehalogenation

The bromine substituent can be removed via catalytic hydrogenation or metal-mediated reduction:

Example :

Catalytic hydrogenation over Pd/C in ethanol at 25°C for 24 hours removes the bromine atom, yielding 1-(2-fluorobenzyl)-1,4-diazepane .

Electrophilic Aromatic Substitution

The electron-deficient aromatic ring (due to fluorine) undergoes nitration and sulfonation under controlled conditions:

Cross-Coupling with Organometallic Reagents

The bromine atom participates in Kumada and Negishi couplings:

| Reaction Type | Conditions | Reagents | Product | Yield | Reference |

|---|---|---|---|---|---|

| Kumada Coupling | THF, Grignard reagent | RMgX, NiCl₂(dppp) | Alkyl/aryl derivatives | 55–65% | |

| Negishi Coupling | Pd(PPh₃)₄, ZnCl₂ | R-Zn-X | Cross-coupled product | 60–70% |

科学的研究の応用

Medicinal Chemistry Applications

Antitumor Activity

Recent studies have indicated that compounds derived from diazepane scaffolds, including 1-(4-bromo-2-fluorobenzyl)-1,4-diazepane, exhibit promising antitumor activities. For instance, diazepine derivatives have been explored as inhibitors of bromodomain-containing proteins, which are implicated in the progression of various cancers. The ability of these compounds to modulate gene transcription through their interactions with bromodomains positions them as potential candidates for cancer therapy .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial efficacy. In vitro studies have shown that certain diazepane derivatives exhibit significant activity against bacterial strains such as Escherichia coli and Pseudomonas aeruginosa. The synthesis of novel derivatives based on the diazepane structure has led to enhanced antibacterial properties, indicating potential applications in treating bacterial infections .

Neuropharmacological Effects

Research has suggested that diazepane compounds may possess neuropharmacological effects, potentially acting on neurotransmitter systems. This opens avenues for their use in treating neurological disorders or as anxiolytic agents. The structural similarity to known psychoactive compounds allows for further exploration into their effects on the central nervous system .

Synthetic Chemistry Applications

Building Blocks for Complex Molecules

this compound serves as a versatile building block in synthetic organic chemistry. Its functional groups can be modified to create a variety of derivatives, which can be utilized in the synthesis of more complex molecules. This adaptability makes it valuable in the development of new pharmaceuticals and agrochemicals .

Synthesis of Hybrid Compounds

The compound has been employed in the synthesis of hybrid molecules that combine different pharmacophores. For example, its incorporation into larger frameworks can lead to compounds with enhanced biological activity or selectivity for specific targets, thereby broadening the scope of potential therapeutic agents .

Case Study 1: Antitumor Activity Evaluation

A study published in 2023 investigated the antitumor properties of several diazepane derivatives, including this compound. The findings demonstrated that these compounds inhibited the growth of various cancer cell lines, suggesting their potential as anticancer agents. The mechanism was linked to the inhibition of specific bromodomain proteins involved in cancer progression .

Case Study 2: Antimicrobial Efficacy

In another research effort, the antimicrobial activity of this compound was assessed against common bacterial pathogens. The results indicated a strong inhibitory effect on E. coli and P. aeruginosa, outperforming some standard antibiotics in specific assays. This highlights its potential application in developing new antimicrobial therapies .

作用機序

The mechanism of action of 1-(4-Bromo-2-fluorobenzyl)-1,4-diazepane involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and fluorine atoms in the benzyl group can enhance the binding affinity of the compound to its target, leading to inhibition or activation of the target’s function. The diazepane ring provides structural rigidity and contributes to the overall binding conformation.

類似化合物との比較

Similar Compounds

1-(4-Bromo-2-fluorobenzyl)piperazine: Similar structure but with a piperazine ring instead of a diazepane ring.

4-Bromo-2-fluorobenzyl bromide: Lacks the diazepane ring but contains the same benzyl group with bromine and fluorine atoms.

1-(4-Bromo-2-fluorobenzyl)-3-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde: Contains additional functional groups and a different ring structure.

Uniqueness

1-(4-Bromo-2-fluorobenzyl)-1,4-diazepane is unique due to the presence of both bromine and fluorine atoms on the benzyl group, combined with the diazepane ring. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various applications.

生物活性

1-(4-Bromo-2-fluorobenzyl)-1,4-diazepane is a compound of significant interest in medicinal chemistry due to its unique structural features and biological activities. This article explores its biochemical properties, cellular effects, molecular mechanisms, and potential therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : C12H16BrFN2

- Molecular Weight : Approximately 301.2 g/mol

- Structural Characteristics : The compound contains a diazepane ring substituted with a bromo and fluorine group on the phenyl moiety, which enhances its reactivity and biological interaction potential.

This compound interacts with various biomolecules, particularly enzymes and proteins. Notably, it has been shown to bind to glutathione S-transferase (GST), an enzyme involved in detoxification processes. This interaction inhibits GST activity, leading to significant biochemical implications.

Table 1: Interaction with Biomolecules

| Biomolecule | Interaction Type | Effect on Activity |

|---|---|---|

| Glutathione S-transferase | Binding | Inhibition of enzymatic activity |

| MAPK/ERK pathway | Modulation | Influences cell proliferation and differentiation |

Cellular Effects

The compound exhibits profound effects on various cell types, particularly through the modulation of signaling pathways. It has been observed to influence the MAPK/ERK pathway, which is crucial for regulating cell growth and differentiation.

Case Studies

- Cell Line Studies : In vitro studies using cancer cell lines indicated that treatment with this compound resulted in reduced cell viability and altered apoptosis rates.

- Neuropharmacological Effects : Preliminary research suggests potential applications in treating neurological disorders by modulating sigma-1 receptors, which are implicated in neuroprotection and neuroplasticity.

The molecular mechanism involves specific binding interactions that modulate the activity of target proteins:

- GST Inhibition : The compound binds to the active site of GST, inhibiting its detoxifying function. This can lead to increased oxidative stress within cells.

- Receptor Interactions : It may act as an agonist or antagonist at sigma-1 receptors, influencing neurotransmitter release and neuronal survival.

Research Applications

This compound serves as a valuable building block in medicinal chemistry for developing CNS-active drugs. Its unique properties make it suitable for:

- Medicinal Chemistry : Synthesis of potential therapeutic agents targeting neurological conditions.

- Organic Synthesis : Intermediate for creating more complex organic molecules.

- Biological Studies : Investigating interactions with various biological targets.

Comparison with Similar Compounds

The following table summarizes key differences between this compound and its analogs:

| Compound Name | Molecular Formula | Key Differences |

|---|---|---|

| This compound | C12H16BrFN2 | Unique bromo and fluoro substitution |

| 1-(4-Chlorobenzyl)-1,4-diazepane | C12H16ClN2 | Chlorine instead of bromine |

| 1-(4-Methylbenzyl)-1,4-diazepane | C13H18N2 | Methyl substitution on benzyl ring |

特性

IUPAC Name |

1-[(4-bromo-2-fluorophenyl)methyl]-1,4-diazepane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16BrFN2/c13-11-3-2-10(12(14)8-11)9-16-6-1-4-15-5-7-16/h2-3,8,15H,1,4-7,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXHWQGRCERBVPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCN(C1)CC2=C(C=C(C=C2)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16BrFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70381439 | |

| Record name | 1-(4-Bromo-2-fluorobenzyl)-1,4-diazepane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70381439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

646455-62-1 | |

| Record name | 1-[(4-Bromo-2-fluorophenyl)methyl]hexahydro-1H-1,4-diazepine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=646455-62-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-Bromo-2-fluorobenzyl)-1,4-diazepane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70381439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-Bromo-2-fluorobenzyl)homopiperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。